molecular formula C15H22N2O4S B13278317 Methyl 2-(1-(tert-butoxycarbonyl)piperidin-3-YL)thiazole-5-carboxylate

Methyl 2-(1-(tert-butoxycarbonyl)piperidin-3-YL)thiazole-5-carboxylate

Cat. No.: B13278317
M. Wt: 326.4 g/mol
InChI Key: FBFQXOKDKAPPPG-UHFFFAOYSA-N
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Description

Methyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a piperidine ring, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Thiazole Ring Formation: The thiazole ring is typically formed through a cyclization reaction involving a thioamide and an α-haloketone.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of the free amine.

Scientific Research Applications

Methyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The thiazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)thiazole-5-carboxylate: Similar structure but with a different substitution pattern on the piperidine ring.

    Methyl 2-(1-(tert-butoxycarbonyl)piperidin-2-yl)thiazole-5-carboxylate: Another isomer with the Boc group on a different position of the piperidine ring.

Uniqueness

Methyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)thiazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the Boc protecting group also allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 2-(1-(tert-butoxycarbonyl)piperidin-3-YL)thiazole-5-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its structural characteristics, biological interactions, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a piperidine moiety protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C15H22N2O4SC_{15}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 326.41 g/mol. The structural uniqueness of this compound positions it as an interesting candidate for various biological applications.

PropertyValue
Molecular FormulaC₁₅H₂₂N₂O₄S
Molecular Weight326.41 g/mol
CAS Number216955-61-2

Biological Activity

Research indicates that this compound exhibits promising biological activity, particularly in the following areas:

1. Anticancer Potential:

  • Preliminary studies suggest that this compound may inhibit certain cancer cell lines by targeting specific pathways involved in tumor growth and survival. For instance, it has shown potential in reducing tumor volume in in vivo models without significant side effects .

2. Kinase Inhibition:

  • The compound has been evaluated for its ability to inhibit various kinases, which play crucial roles in signaling pathways associated with cancer and other diseases. It is hypothesized that the thiazole moiety contributes to its kinase inhibitory activity .

3. Interaction with Biological Targets:

  • Interaction studies have focused on how this compound interacts with P-glycoprotein (P-gp), a key player in drug resistance mechanisms. It has been observed to stimulate ATPase activity, indicating a potential role as a modulator of drug transport .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Activity:
    In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be in the low micromolar range, suggesting significant potency .
  • Kinase Inhibition Profile:
    A detailed analysis revealed that this compound selectively inhibits certain receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. This selectivity may lead to reduced off-target effects compared to broader-spectrum kinase inhibitors .

The biological activity of this compound is thought to involve several mechanisms:

  • Binding Affinity: The thiazole ring likely enhances binding affinity to target proteins through π-stacking interactions.
  • Inhibition of Phosphorylation: By inhibiting kinase activity, the compound may prevent the phosphorylation of downstream targets involved in cell cycle progression and apoptosis.

Properties

Molecular Formula

C15H22N2O4S

Molecular Weight

326.4 g/mol

IUPAC Name

methyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(19)17-7-5-6-10(9-17)12-16-8-11(22-12)13(18)20-4/h8,10H,5-7,9H2,1-4H3

InChI Key

FBFQXOKDKAPPPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=C(S2)C(=O)OC

Origin of Product

United States

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